Amisulpride N-Oxide
CAS No.: 71676-01-2
Cat. No.: VC0195572
Molecular Formula: C17H27N3O5S
Molecular Weight: 385.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 71676-01-2 |
---|---|
Molecular Formula | C17H27N3O5S |
Molecular Weight | 385.5 g/mol |
IUPAC Name | 4-amino-N-[(1-ethyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide |
Standard InChI | InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) |
Standard InChI Key | LLIKIPAUZJTRGB-UHFFFAOYSA-N |
SMILES | CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] |
Canonical SMILES | CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] |
Appearance | Solid powder |
Chemical Structure and Properties
Amisulpride N-oxide, chemically known as 4-amino-N-[(1-ethyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide, is characterized by the molecular formula C₁₇H₂₇N₃O₅S and has a molecular weight of 385.5 . The compound represents an oxidized form of amisulpride, with the oxidation occurring at the nitrogen atom in the pyrrolidine ring.
The chemical structure can be represented by the SMILES notation: CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] . This notation highlights the N-oxide functional group that distinguishes it from the parent compound amisulpride.
Physical and Chemical Properties
Amisulpride N-oxide exhibits distinct physical and chemical properties that affect its behavior in both laboratory and environmental contexts. The compound has been found to be slightly soluble in organic solvents including chloroform and methanol, which influences its extraction and analysis methods .
Property | Value |
---|---|
CAS Number | 71676-01-2 |
Molecular Formula | C₁₇H₂₇N₃O₅S |
Molecular Weight | 385.5 |
Solubility | Slightly soluble in chloroform and methanol |
Recommended Storage | -20°C |
InChIKey | LLIKIPAUZJTRGB-UHFFFAOYSA-N |
The compound also has specific predicted collision cross section values that are relevant for mass spectrometric analysis, which are critical for its identification in complex matrices :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 386.17442 | 185.6 |
[M+Na]⁺ | 408.15636 | 193.2 |
[M+NH₄]⁺ | 403.20096 | 191.4 |
[M+K]⁺ | 424.13030 | 190.1 |
[M-H]⁻ | 384.15986 | 186.9 |
[M+Na-2H]⁻ | 406.14181 | 189.1 |
[M]⁺ | 385.16659 | 187.1 |
[M]⁻ | 385.16769 | 187.1 |
Formation and Degradation Pathways
Amisulpride N-oxide is primarily formed through the oxidation of amisulpride. This oxidation can occur through two principal environmental pathways: ozonation processes in water treatment and photodegradation in the environment .
Photodegradation
Another important pathway for the formation of amisulpride N-oxide is photodegradation. When exposed to light, especially ultraviolet radiation, amisulpride can undergo photo-oxidation reactions leading to the formation of its N-oxide derivative. This process has been documented using ultra-high-pressure liquid chromatography coupled with mass spectrometry techniques, allowing researchers to identify and characterize this transformation product .
Environmental Occurrence and Significance
The presence of amisulpride N-oxide in the environment has been documented in several studies, highlighting the growing concern about pharmaceutical residues in aquatic ecosystems.
Environmental Monitoring
The detection of amisulpride N-oxide in environmental samples has been part of broader investigations assessing chemical pollution status in river basins. For instance, studies of the Dniester River Basin have employed wide-scope target and suspect screening approaches using mass spectrometric techniques to identify pharmaceutical residues including amisulpride derivatives .
Analytical Methods for Detection
The identification and quantification of amisulpride N-oxide in environmental and pharmaceutical samples require sophisticated analytical techniques due to its presence at low concentrations and the complexity of sample matrices.
Mass Spectrometry-Based Methods
Ultra-high-pressure liquid chromatography coupled with diode array detection and electrospray ionization-quadrupole time-of-flight-mass spectrometry (UHPLC-DAD/ESI-QTOF-MS) has been successfully employed to identify amisulpride N-oxide as a photodegradation product of amisulpride . This sophisticated analytical approach allows for precise structural elucidation and confirmation of transformation products.
Sample Preparation and Analysis Guidelines
For laboratory studies involving amisulpride N-oxide, specific handling guidelines have been established. The compound is typically provided in solution at concentrations of 10mM. To maintain stability, it is recommended to prepare stock solutions with appropriate solvents based on the compound's solubility characteristics and to store these solutions in separate packages to prevent degradation from repeated freezing and thawing cycles .
When stored at -80°C, solutions of amisulpride N-oxide should be used within 6 months, while those stored at -20°C should be used within 1 month. For enhanced solubility, heating the tube to 37°C followed by ultrasonic bath treatment can be beneficial .
Research Findings and Implications
Pharmaceutical Quality Control
The formation of amisulpride N-oxide through photodegradation has implications for pharmaceutical quality control and storage conditions. Understanding the degradation pathways of amisulpride is essential for ensuring drug stability and efficacy over time. Manufacturers and pharmacists need to consider appropriate storage conditions to minimize the formation of unwanted degradation products.
Future Research Directions
Current research on amisulpride N-oxide has primarily focused on its formation, detection, and environmental occurrence. Further studies are needed to:
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Evaluate its biological activity and potential toxicity
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Develop more efficient methods for its removal in water treatment processes
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Assess its long-term environmental fate and potential bioaccumulation
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Investigate possible synergistic effects with other pharmaceutical residues in the environment
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